Ethyl 2-[3-(methylamino)phenyl]acetate
Overview
Description
Ethyl 2-[3-(methylamino)phenyl]acetate is a chemical compound with the CAS Number: 200214-39-7 . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of this compound involves the use of N-methyl-3-ethoxycarbonylmethylaniline, sodium hydrogencarbonate, water, and ethyl 2-bromomethylbenzoate . The resulting product is N-methyl-N-(2-ethoxycarbonylbenzyl)-3-ethoxycarbonylmethylaniline .Molecular Structure Analysis
The IUPAC name for this compound is ethyl [3-(methylamino)phenyl]acetate . The InChI code is 1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-[3-(methylamino)phenyl]acetate is a liquid at room temperature . More detailed physical and chemical properties are not available in the sources retrieved.Scientific Research Applications
Synthesis of Thiophene Derivatives
Ethyl 2-[3-(methylamino)phenyl]acetate can be used in the synthesis of thiophene derivatives . Thiophene-based analogs are of interest to many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives, which can be synthesized using Ethyl 2-[3-(methylamino)phenyl]acetate, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is particularly relevant in the field of electronics, where these compounds can be used in the fabrication of devices like organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
In addition to their use in semiconductors, thiophene-mediated molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) . This makes Ethyl 2-[3-(methylamino)phenyl]acetate a valuable compound in the production of display technologies.
Pharmacological Properties
Compounds with the thiophene ring system, which can be synthesized using Ethyl 2-[3-(methylamino)phenyl]acetate, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Direct Reductive N-Methylation of Nitro Compounds
Ethyl 2-[3-(methylamino)phenyl]acetate has been used in the synthesis of N-methylaniline and ethyl 2-(4-methoxy-3-(methylamino)phenyl)acetate through selective N-monomethylation of the corresponding nitroaryls . This method provides a cheap and efficient way to perform direct N-methylation of nitro compounds .
Safety and Hazards
Mechanism of Action
Target of Action
As an ester, it may interact with various enzymes and proteins that metabolize or bind to esters .
Mode of Action
Ethyl 2-[3-(methylamino)phenyl]acetate, being an ester, can undergo various chemical reactions. Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including hydrolysis and trans-esterification . These reactions can affect various biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
As an ester, it is likely to be absorbed and distributed in the body, metabolized (possibly through hydrolysis or trans-esterification), and eventually excreted . These properties can impact the compound’s bioavailability.
properties
IUPAC Name |
ethyl 2-[3-(methylamino)phenyl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCZLEHZJPOLBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(methylamino)phenyl]acetate | |
CAS RN |
200214-39-7 | |
Record name | ethyl 2-[3-(methylamino)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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